Yuanhuacin

Description

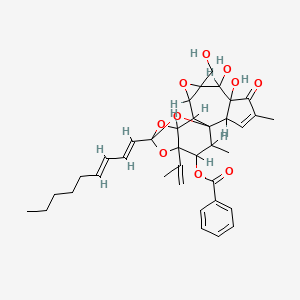

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3/b11-10+,18-15+/t23-,25-,26+,28-,29+,30-,32-,33+,34?,35-,36+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSGRJNIABXQJQ-CAAOHEDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60195-70-2 | |

| Record name | Yuanhuacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060195702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | From Gnidia | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Yuanhuacin's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yuanhuacin, a daphnane diterpenoid extracted from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity in non-small cell lung cancer (NSCLC). This technical guide delineates the core mechanism of action of this compound, focusing on its modulation of key signaling pathways that govern cell growth, proliferation, and survival. The primary mechanism involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the subsequent suppression of the mammalian target of rapamycin complex 2 (mTORC2)-mediated downstream signaling. This activity leads to the inhibition of cell proliferation, migration, and invasion, as well as the induction of G2/M phase cell cycle arrest. In vivo studies have corroborated these findings, showing significant tumor growth inhibition in NSCLC xenograft models. This document provides a comprehensive overview of the molecular mechanisms, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Modulation of the AMPK/mTOR Signaling Pathway

This compound exerts its primary anti-tumor effects in NSCLC by targeting the AMPK/mTOR signaling axis.[1][2][3][4]

-

Activation of AMPK: this compound significantly activates AMP-activated protein kinase (AMPK), a crucial energy sensor in cells.[1][2][3] This activation is characterized by the increased phosphorylation of AMPKα.[1][2]

-

Suppression of mTORC2: Activated AMPK, in turn, suppresses the mammalian target of rapamycin (mTOR) signaling pathway. Specifically, this compound targets mTOR Complex 2 (mTORC2), leading to a decrease in the phosphorylation of its downstream effectors.[1][2][3]

-

Downstream Effects: The inhibition of the mTORC2 pathway results in the decreased expression of phosphorylated Akt (p-Akt), phosphorylated protein kinase C alpha (p-PKCα), and phosphorylated Ras-related C3 botulinum toxin substrate 1 (p-Rac1).[1][2] These proteins are critical for cell growth, proliferation, and the organization of the actin cytoskeleton.

-

Actin Cytoskeleton Disruption: By downregulating key modulators of the actin cytoskeleton, this compound inhibits the organization of filamentous actin (F-actin), which is essential for cell motility. This disruption contributes to the observed suppression of NSCLC cell invasion and migration.[1][2]

-

Cell Cycle Arrest: While the primary focus of recent research has been on the AMPK/mTOR pathway, earlier studies have indicated that this compound can induce G2/M phase cell cycle arrest in cancer cells.[3]

Quantitative Data

The anti-proliferative activity of this compound has been quantified across various NSCLC cell lines, with the IC50 values summarized in the table below. Additionally, the in vivo efficacy of this compound in a xenograft mouse model is presented.

Table 1: Anti-proliferative Activity of this compound in NSCLC Cell Lines

| Cell Line | IC50 (µM) |

| H1993 | 0.009 |

| A549 | 0.03 |

| H1299 | 4 |

| Calu-1 | 4 |

| H358 | 16.5 |

Data sourced from Kang et al., 2015 and He et al., 2011.[4][5]

Table 2: In Vivo Tumor Growth Inhibition in H1993 Xenograft Model

| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (mg) at Day 21 |

| Vehicle Control | - | ~1200 | ~1000 |

| This compound | 1 mg/kg/day (p.o.) | ~600 | ~500 |

| This compound | 2 mg/kg/day (p.o.) | ~400 | ~300 |

Data extrapolated from graphical representations in Kang et al., 2015.[2]

Signaling Pathways and Experimental Workflows

This compound's Effect on the AMPK/mTORC2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound in NSCLC cells.

Experimental Workflow: Western Blot Analysis

The following diagram outlines the typical workflow for assessing protein expression levels in response to this compound treatment.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed NSCLC cells (e.g., H1993, A549) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis

-

Protein Extraction: After treatment with this compound, wash the NSCLC cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, p-Akt, Akt, p-PKCα, PKCα, p-Rac1, Rac1, and β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model

-

Animal Model: Use 5-week-old male BALB/c nude mice.

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ H1993 cells suspended in Matrigel into the right flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, this compound 1 mg/kg, this compound 2 mg/kg) and administer the treatment orally once daily for a specified period (e.g., 21 days).

-

Tumor Measurement: Measure the tumor volume every 3-4 days using a caliper (Volume = 0.5 x length x width²).

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

-

Immunohistochemistry: Fix a portion of the tumor tissue in formalin for immunohistochemical analysis of biomarkers like p-AMPK, Ki-67, and PCNA.

Apoptosis and Autophagy

Current research on this compound's mechanism of action in NSCLC has primarily focused on the AMPK/mTOR pathway and its effects on cell proliferation and migration. As of the latest literature review, there is no direct evidence to suggest that this compound induces apoptosis or modulates autophagy in NSCLC cells. The primary mode of cell growth inhibition appears to be through the induction of cell cycle arrest and the suppression of pro-survival signaling pathways. Further research is warranted to investigate the potential role of this compound in these other critical cellular processes in NSCLC.

Conclusion

This compound presents a promising therapeutic candidate for NSCLC by targeting the AMPK/mTORC2 signaling pathway. Its ability to activate AMPK and subsequently inhibit downstream pro-survival signals leads to a potent anti-proliferative and anti-metastatic effect in NSCLC cells. The quantitative data from both in vitro and in vivo studies underscore its efficacy. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of this compound's mechanism of action. Future research should aim to further elucidate the intricacies of its interaction with the cellular machinery and explore its potential in combination therapies for NSCLC.

References

- 1. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non… [ouci.dntb.gov.ua]

- 2. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 3. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 4. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to Yuanhuacin: From Biological Source to Extraction and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuacin, a daphnane-type diterpenoid, is a potent bioactive compound with significant anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of its primary biological source, detailed protocols for its extraction and purification, and an exploration of the key signaling pathways it modulates. Quantitative data from various studies are summarized to offer a comparative perspective on extraction efficiencies. Furthermore, this document presents detailed diagrams of the compound's mechanisms of action to facilitate a deeper understanding for researchers in drug discovery and development.

Biological Source of this compound

The principal biological source of this compound is the plant Daphne genkwa Sieb. et Zucc., a deciduous shrub belonging to the Thymelaeaceae family.[1] This plant is found in several East Asian countries, including China, Japan, and Korea, where it grows on hillsides, in valleys, and at the margins of paddy fields.[2] In traditional Chinese medicine, the dried flower buds of Daphne genkwa, known as Genkwa Flos or 'Yuan Hua', are used for their therapeutic properties.[1]

While the flower buds are the most commonly cited source for this compound extraction, the roots of Daphne genkwa also contain daphnane diterpenes. However, the distribution of specific analogues varies within the plant, with this compound being the predominant daphnane diterpene ester in the roots, while its analogue, Yuanhuadin, is more abundant in the flower buds.[1] For the purposes of isolating this compound, the flower buds are the preferred starting material. The buds are typically harvested before the flowers bloom and are then dried in the sun.[1]

Extraction and Purification of this compound

The extraction and purification of this compound from Daphne genkwa flower buds is a multi-step process involving initial solvent extraction, followed by fractionation and chromatographic purification.

General Extraction Workflow

A common approach for isolating this compound involves an initial extraction with a polar solvent, followed by liquid-liquid partitioning to separate compounds based on their polarity. The fraction containing this compound is then subjected to various chromatographic techniques to achieve high purity.

References

Yuanhuacin: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuacin, a daphnane-type diterpenoid first identified in 1977 from the flower buds of Daphne genkwa, has emerged as a compound of significant interest in oncological research.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, history, and biological activity of this compound. It details the experimental protocols for its isolation and key bioassays, presents its quantitative anti-cancer activities, and elucidates its molecular mechanisms of action, primarily focusing on the induction of G2/M cell cycle arrest and modulation of critical signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the exploration and development of this compound and related compounds as potential therapeutic agents.

Discovery and History

This compound was first isolated in 1977 from the flower buds of Daphne genkwa Sieb. et Zucc. (Thymelaeaceae), a plant with a long history of use in traditional Chinese medicine for treating inflammatory conditions.[1][2][3][4] It is a member of the daphnane-type diterpene esters, a class of compounds known for their complex structures and potent biological activities.[1][2][5] The initial discovery paved the way for the isolation of a series of structurally related compounds from the same plant, collectively referred to as yuanhuacins.[1][2] Early research into this compound focused on its traditional applications, but its potent cytotoxic and anti-proliferative effects soon guided its investigation toward oncology.

Physicochemical Properties

The chemical structure of this compound is characterized by a tricyclic daphnane core. Its systematic name is not uniformly cited, but it is a diterpene orthoester. The molecular formula and weight, along with other physicochemical properties, are crucial for its synthesis, formulation, and pharmacokinetic analysis.

Biological Activity and Quantitative Data

This compound has demonstrated significant anti-proliferative and cytotoxic effects against a variety of cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. The following table summarizes the reported IC50 values for this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T24 | Bladder Cancer | Not explicitly stated, but effective | [6] |

| HCT116 | Colon Cancer | Not explicitly stated, but effective | [6] |

| MCF-7 | Breast Cancer | Not explicitly stated, but effective |

In addition to its in vitro activity, this compound has shown promising anti-tumor efficacy in preclinical animal models.

| Animal Model | Tumor Type | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| Rat | (Pharmacokinetic model) | Intravenous and Intragastric | Not Applicable | [7][8] |

| Rabbit | (Pharmacokinetic model) | Intravenous | Not Applicable | [9] |

Note: Specific in vivo efficacy data with tumor growth inhibition percentages, detailed treatment regimens, and corresponding animal models for this compound could not be located in the available literature.

Experimental Protocols

Bioassay-Guided Isolation of this compound from Daphne genkwa

The isolation of this compound is typically achieved through a multi-step bioassay-guided fractionation process. This ensures that the fractions with the highest biological activity (e.g., cytotoxicity against cancer cells) are further purified.

Protocol:

-

Extraction:

-

Air-dried and powdered flower buds of Daphne genkwa are extracted with 95% ethanol at room temperature.

-

The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (CH2Cl2), and n-butanol.

-

Each fraction is tested for its cytotoxic activity using a relevant cancer cell line (e.g., MCF-7) and an MTT assay. The CH2Cl2 fraction typically exhibits the highest activity.

-

-

Chromatographic Purification:

-

The active CH2Cl2 fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing similar profiles are combined.

-

Further purification of the active sub-fractions is performed using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Protocol:

-

Cell Culture and Treatment:

-

Cancer cells (e.g., T24 bladder cancer cells or HCT116 colon cancer cells) are seeded in 6-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).

-

-

Cell Harvesting and Fixation:

-

Cells are harvested by trypsinization, washed with ice-cold phosphate-buffered saline (PBS), and collected by centrifugation.

-

The cell pellet is resuspended in 70% ethanol and fixed overnight at -20°C.

-

-

Staining and Analysis:

-

The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark.

-

The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

-

Western Blot Analysis for Signaling Pathway Components

This method is employed to investigate the effect of this compound on the expression and phosphorylation status of proteins involved in specific signaling pathways.

Protocol:

-

Protein Extraction:

-

Following treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

-

-

Protein Quantification:

-

The protein concentration of each lysate is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p21, p53, p38, Sp1, and their phosphorylated forms) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

-

Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms, with the induction of cell cycle arrest and modulation of key signaling pathways being central to its activity.

Induction of G2/M Cell Cycle Arrest

A primary mechanism of action of this compound is the induction of G2/M phase cell cycle arrest in cancer cells.[6] This prevents the cells from entering mitosis and ultimately leads to a halt in proliferation. This effect is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21.[6]

p53-Independent Upregulation of p21

Interestingly, the induction of p21 by this compound is independent of the tumor suppressor protein p53.[6] In many cellular stress responses, p53 transcriptionally activates p21. However, this compound treatment leads to an increase in p21 levels without affecting the expression or activation of p53.[6]

Role of the p38/Sp1 Signaling Pathway

The p53-independent upregulation of p21 by this compound is mediated through the p38 MAPK and Sp1 transcription factor signaling pathway.[6] this compound treatment leads to the activation of p38, which in turn stabilizes the Sp1 protein.[6] The stabilized Sp1 then transcriptionally upregulates the expression of p21, leading to G2/M arrest.[6]

Modulation of the AMPK/mTOR Signaling Pathway

This compound has also been reported to regulate the AMPK/mTOR signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. By modulating this pathway, this compound can further contribute to its anti-proliferative effects.

Effects on the Actin Cytoskeleton

Preliminary evidence suggests that this compound can also affect the organization of the actin cytoskeleton. The actin cytoskeleton is crucial for cell shape, motility, and division. Disruption of its dynamics can inhibit cancer cell migration and invasion.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by this compound, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound-Induced G2/M Arrest

References

- 1. Isolation of anticancer constituents from flos genkwa (Daphne genkwaSieb.et Zucc.) through bioassay-guided procedures [ouci.dntb.gov.ua]

- 2. This compound and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. snu.elsevierpure.com [snu.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Isolation of anticancer constituents from flos genkwa (Daphne genkwa Sieb.et Zucc.) through bioassay-guided procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

Yuanhuacin and Protein Kinase C Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of yuanhuacin, a daphnane-type diterpenoid, and its potent activation of Protein Kinase C (PKC). It covers the mechanism of action, quantitative data on its activity, downstream signaling pathways, and detailed experimental protocols for its study.

Introduction to this compound and Protein Kinase C

This compound is a naturally occurring compound isolated from the flower buds of Daphne genkwa. It is a potent tumor promoter and a strong activator of the protein kinase C (PKC) family of enzymes. PKC isozymes are critical serine/threonine kinases that function as key regulators of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Due to their central role in cell signaling, PKC isozymes are significant targets for drug development, particularly in oncology. This compound's potent and specific interaction with PKC makes it a valuable tool for studying PKC function and a lead compound for developing new therapeutics.

Mechanism of Action: this compound as a PKC Activator

This compound activates PKC by binding to the C1 domain, a regulatory region present in conventional and novel PKC isozymes. This domain normally binds the endogenous second messenger diacylglycerol (DAG). This compound, like the well-known phorbol esters, acts as a DAG mimetic, inducing a conformational change in the PKC enzyme that relieves autoinhibition and activates its kinase function.

This activation is highly potent. For instance, this compound is capable of inducing the differentiation of human promyelocytic leukemia HL-60 cells. It also exhibits significant anti-leukemic activity by inducing apoptosis through PKC-dependent pathways. Specifically, this compound has been shown to activate the novel PKCδ isoform, leading to the activation of downstream signaling cascades like the NF-κB and MAPK pathways.

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data regarding the potency of this compound in activating PKC and its cellular effects.

| Parameter | PKC Isoform | Value | Assay/System | Reference |

| Activation Constant (Kact) | PKCδ | 1.1 nM | In vitro kinase assay | |

| Binding Affinity (Ki) | Overall PKC | 2.5 nM | [3H]PDBu displacement assay | |

| IC50 (Inhibition of Cell Growth) | HL-60 cells | 3.2 nM | Cell viability assay | |

| IC50 (Inhibition of Cell Growth) | K562 cells | 12.3 nM | Cell viability assay |

Downstream Signaling Pathways

Activation of PKC by this compound triggers several downstream signaling cascades that are crucial for its biological effects, such as apoptosis and cell differentiation.

NF-κB Signaling Pathway

This compound treatment leads to the activation of the NF-κB pathway, a key regulator of immune responses, inflammation, and cell survival. This is initiated by the this compound-activated PKCδ.

Caption: this compound-induced NF-κB signaling pathway.

MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK cascade, is another target of this compound-mediated PKC activation. This pathway is critical in regulating cell proliferation and differentiation.

The Intricate Architecture and Synthetic Challenges of Yuanhuacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Yuanhuacin, a potent daphnane diterpenoid isolated from the flower buds of Daphne genkwa, has garnered significant interest within the scientific community for its notable anti-tumor properties. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, with a focus on its complex architecture and the synthetic strategies employed to construct its core scaffold.

Chemical Structure of this compound

This compound possesses a highly intricate and stereochemically rich tetracyclic 5/7/6/3-membered ring system, characteristic of the daphnane family. Its molecular formula is C37H44O10, with a molecular weight of 648.74 g/mol . The IUPAC name, [(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.0¹,¹¹.0²,⁶.0⁸,¹⁰.0¹²,¹⁶]nonadec-3-en-17-yl] benzoate, precisely defines its complex stereochemistry.

Caption: Key structural features of the this compound molecule.

Biological Activity of this compound

This compound has demonstrated significant cytotoxic activity against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against several non-small cell lung cancer (NSCLC) cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 0.87 |

| H1975 | Non-Small Cell Lung Cancer | 0.54 |

| H460 | Non-Small Cell Lung Cancer | 1.23 |

| H1299 | Non-Small Cell Lung Cancer | 0.76 |

Mechanism of Action: Modulation of the AMPK/mTOR Signaling Pathway

This compound exerts its anti-tumor effects, at least in part, through the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways. It has been shown to activate AMPK and subsequently inhibit the mTORC2-mediated downstream signaling cascade. This disruption of key cellular signaling pathways ultimately leads to the inhibition of cancer cell growth and proliferation.

Yuanhuacin Analogues and Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Synthesis, Mechanism of Action, and Therapeutic Potential

Yuanhuacin, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, and its analogues have emerged as a promising class of compounds with potent anticancer activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, mechanism of action, and therapeutic potential of these complex natural products. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and development in this area.

Quantitative Analysis of In Vitro Cytotoxicity

The cytotoxic effects of this compound and its analogues have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the table below. This data highlights the differential sensitivity of various cancer cell types to these compounds.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Yuanhuapin (YP) | K562 | Chronic Myelogenous Leukemia | 0.007 |

| This compound (YC) | A549 | Non-Small Cell Lung Cancer | Varies (cell-type dependent) |

| Yuanhuadin (YD) | A549 | Non-Small Cell Lung Cancer | More cytotoxic than YC |

| Yuanhuafin (YF) | - | - | Considered more toxic |

| Yuanhuapin (YP) | - | - | Considered more toxic |

| Various Analogues | DNA Topoisomerase I | - | 11.1 - 53.4[1] |

Note: The cytotoxicity of this compound (YC) is highly cell-type dependent, with lung cancer models showing particular sensitivity. Yuanhuadin (YD) has demonstrated greater cytotoxicity than YC in A549 cells, but also higher toxicity towards non-cancerous MRC-5 cells. Yuanhuafin (YF) and Yuanhuapin (YP) are generally considered to be more toxic.[2]

In Vivo Anticancer Activity

Preclinical studies in animal models have demonstrated the significant in vivo antitumor efficacy of this compound and its analogues.

-

This compound (YC): In mice xenografted with Lewis Lung Carcinoma (LLC), intraperitoneal (ip) administration of YC at 0.1 and 0.5 mg/kg resulted in a 48% and 63% reduction in tumor growth, respectively.[3] Furthermore, in a triple-negative breast cancer (TNBC) model using HCC1806 tumor cells, YC treatment (0.7–1 mg/kg, ip) was more effective at reducing tumor growth than the standard chemotherapeutic agent, paclitaxel.[3] However, toxicity, including weight loss and mortality, was observed at the higher dose.[3] Oral administration of YC (0.5 mg/kg) has also been shown to reduce the growth of human A549 lung tumors in mice.[3]

-

Yuanhuadin (YD): YD has shown efficacy against gefitinib-resistant non-small cell lung cancer (NSCLC) in mice by targeting the AXL receptor tyrosine kinase.[3] It has also been found to induce cell-cycle arrest and suppress the Akt/mTOR and EGFR signaling pathways.[3] A synergistic effect was observed when YD was combined with the EGFR inhibitor gefitinib.[3]

Mechanism of Action: A Multi-Targeted Approach

The anticancer effects of this compound and its analogues are attributed to their ability to modulate multiple key signaling pathways involved in cell growth, proliferation, and survival.

AMPK/mTOR Signaling Pathway

Yuanhuacine (YC) has been shown to significantly activate the AMP-activated protein kinase (AMPK) signaling pathway and suppress the downstream mTORC2-mediated signaling in non-small cell lung cancer (NSCLC) cells.[2][4] Activation of AMPK, a crucial energy sensor, leads to the inhibition of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[2][4] This ultimately results in the suppression of cancer cell growth.

Caption: this compound-mediated activation of AMPK and inhibition of mTORC2 signaling.

Protein Kinase C (PKC) Activation

Protein Kinase C (PKC) has been identified as a key molecular target for this compound.[3] PKC is a family of serine/threonine kinases that play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of specific PKC isozymes by this compound is believed to contribute to its anticancer effects.

Caption: Proposed mechanism of PKC activation by this compound analogues.

Topoisomerase I Inhibition

Several this compound analogues have exhibited potent inhibitory activities against DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1] The orthoester group of these daphnane diterpene esters is believed to be crucial for this inhibitory activity.[1] By inhibiting topoisomerase I, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

Caption: Inhibition of DNA Topoisomerase I by this compound analogues.

Synthesis of this compound Analogues

The complex structure of daphnane diterpenes presents a significant synthetic challenge. However, progress has been made in the total synthesis of some analogues, such as Yuanhuapin (YP). These synthetic strategies provide a foundation for the rational design and generation of novel derivatives with improved therapeutic indices. The general approach often involves the construction of the core tricyclic skeleton followed by the introduction of the characteristic orthoester and side chains.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxicity of this compound analogues is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the this compound analogues for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Topoisomerase I Inhibition Assay

The ability of this compound analogues to inhibit topoisomerase I can be assessed using a DNA relaxation assay.

-

Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations is prepared in a suitable buffer.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA samples are separated on an agarose gel.

-

Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. The inhibition of enzyme activity is determined by the reduction in the amount of relaxed DNA compared to the control.

Conclusion and Future Directions

This compound and its analogues represent a promising class of natural products with significant potential for the development of novel anticancer therapies. Their multi-targeted mechanism of action, involving the modulation of key signaling pathways such as AMPK/mTOR, PKC, and topoisomerase I, offers a potential advantage in overcoming drug resistance. Further research should focus on the synthesis of novel analogues with improved efficacy and reduced toxicity, as well as a more detailed elucidation of their complex mechanisms of action. The development of targeted delivery systems could also help to enhance their therapeutic index and clinical applicability. As our understanding of these fascinating molecules grows, so too does the prospect of translating their potent biological activity into effective treatments for cancer patients.

References

In Vitro Anti-inflammatory Effects of Yuanhuacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yuanhuacin (YC), a daphnane-type diterpene isolated from the flower buds of Daphne genkwa, has a long history of use in traditional Chinese medicine for treating inflammatory conditions.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its potent anti-inflammatory effects. This document provides a comprehensive technical overview of the in vitro anti-inflammatory properties of this compound, focusing on its modulation of key signaling pathways, its impact on pro-inflammatory mediators, and detailed protocols for assessing its activity. The primary mechanism of action highlighted in recent research is its ability to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the JAK1/STAT3 signaling pathway in macrophages.[2][3] This guide is intended to serve as a resource for researchers investigating novel anti-inflammatory agents and for professionals in drug development exploring the therapeutic potential of natural compounds.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily by targeting and suppressing intracellular signaling cascades that lead to the production of inflammatory mediators. In vitro studies using macrophage cell lines (e.g., THP-1, RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, have been instrumental in defining its mechanism.

Key findings include:

-

Inhibition of Pro-inflammatory Cytokines: this compound effectively reduces the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in LPS-stimulated macrophages.[2][3]

-

Targeting the JAK/STAT Pathway: The reduction in IL-6 is achieved by inhibiting the activation of Janus kinase 1 (JAK1) and the subsequent phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).[2][3]

-

Prevention of STAT3 Nuclear Translocation: By inhibiting STAT3 phosphorylation, this compound prevents its translocation to the nucleus, thereby blocking the transcription of target inflammatory genes, including IL-6.[2]

Quantitative Data Summary

The anti-inflammatory activity of this compound is dose-dependent. The following tables summarize the observed effects on key inflammatory markers.

Table 1: Effect of this compound on IL-6 Production in LPS-Stimulated THP-1 Macrophages

| Concentration of this compound | Effect on IL-6 Expression | Citation(s) |

| Various Concentrations | Dose-dependent reduction in IL-6 mRNA and protein levels. | [2] |

Note: Specific IC50 values for IL-6 inhibition are not detailed in the provided search results, but studies confirm a clear dose-dependent relationship.

Table 2: Effect of this compound on Inflammatory Mediator Production

| Mediator | Cell Line | Inducing Agent | Effect of this compound |

| Nitric Oxide (NO) | RAW 264.7 | LPS | Inhibition of NO production. |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | Potential inhibition of PGE2 via COX-2 modulation (Inferred, requires direct study). |

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are rooted in its ability to interfere with critical pro-inflammatory signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Inhibition of the JAK1/STAT3 Pathway

This compound directly interferes with the JAK1/STAT3 signaling cascade, a key pathway for many inflammatory cytokines. By preventing the phosphorylation and activation of STAT3, it halts the downstream inflammatory response.

References

An In-depth Technical Guide to Natural Compounds Targeting the Protein Kinase C (PKC) Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of natural compounds that modulate the activity of the Protein Kinase C (PKC) family, a group of serine/threonine kinases critical in cellular signal transduction.[1] Aberrant PKC activation is implicated in various diseases, including cancer and diabetes, making it a significant therapeutic target.[1] Natural products offer a rich source of diverse chemical structures for discovering novel PKC modulators.[2][3][[“]][5][6]

The Protein Kinase C (PKC) Signaling Pathway

PKC isozymes are central to numerous signaling cascades that control cell proliferation, differentiation, apoptosis, and migration.[1] Their activation is a multi-step process initiated by signals that lead to the production of second messengers.[2]

The canonical activation pathway for conventional PKC isoforms (cPKC: α, βI, βII, γ) involves:

-

Receptor Activation: A signal (e.g., hormone, growth factor) binds to a G protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK).

-

PLC Activation: This activates Phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Translocation and Activation: Both DAG and elevated intracellular Ca2+ recruit conventional PKC isoforms to the plasma membrane, where they are activated.

Novel PKC isoforms (nPKC: δ, ε, η, θ) are activated by DAG but are independent of Ca2+. Atypical isoforms (aPKC: ζ, ι/λ) do not require DAG or Ca2+ for activation.

Below is a diagram illustrating the classical PKC activation pathway.

Natural Compounds Targeting the PKC Pathway

A variety of natural compounds, including polyphenols, alkaloids, and terpenoids, have been identified as modulators of PKC activity.[2][[“]][6] These compounds can act as either inhibitors or activators, often through different mechanisms such as competing with ATP at the catalytic site or interacting with the regulatory domains.[2][7]

Natural PKC inhibitors are of significant interest, particularly in oncology. Many of these compounds are polyphenols and flavonoids that act as ATP-competitive inhibitors.[3]

| Compound | Natural Source(s) | PKC Isoform(s) Targeted | IC50 Value(s) | Mechanism of Action |

| Staurosporine | Streptomyces sp. (Bacterium) | Broad-spectrum | ~2.7 nM (PKC) | ATP-competitive inhibitor of the catalytic domain.[8] |

| (-)-Epigallocatechin-3-gallate (EGCG) | Green Tea (Camellia sinensis) | PKCα | 4.8 µM | Competitively inhibits both ATP and phorbol ester binding.[9] |

| (-)-Epicatechin gallate | Green Tea (Camellia sinensis) | PKCα | 5.9 µM | Likely binds to the catalytic domain.[9] |

| Quercetin | Onions, Apples, Berries | PKC (general), PKCα/β/δ | µM range | Downregulates PKC; mechanism may involve the catalytic domain.[9][10] |

| Myricetin | Berries, Grapes, Herbs | PKCα | Effective inhibitor | Binds to the catalytic domain of PKCα.[9] |

| Kaempferol | Tea, Broccoli, Grapefruit | PKCα | Effective inhibitor | Binds to the catalytic domain of PKCα.[9] |

| Luteolin | Celery, Thyme, Green Peppers | PKCα | Effective inhibitor | Binds to the catalytic domain of PKCα.[9] |

| Curcumin | Turmeric (Curcuma longa) | PKCα | µM range | Binds to the C1 domain, can be an inhibitor or activator depending on conditions.[10][11] |

| Balanol | Verticillium balanoides (Fungus) | Classical & Novel PKCs | 4-9 nM | Potent ATP-competitive inhibitor.[11] |

Some natural compounds activate PKC, often by mimicking the action of DAG. These can be valuable research tools and have therapeutic applications, such as in latency reversal of HIV.

| Compound | Natural Source(s) | PKC Isoform(s) Targeted | EC50 / Ki Value(s) | Mechanism of Action |

| Bryostatin 1 | Bugula neritina (Marine Bryozoan) | cPKC, nPKC | Ki: 1.35 nM (PKC) | Binds to the C1 domain, mimics DAG. |

| Prostratin | Homalanthus nutans (Mamala Tree) | cPKC, nPKC | Ki: 20.9 nM (PKC) | Binds to the C1 domain, mimics DAG. |

| Ingenol 3-angelate (Picato®) | Euphorbia peplus | cPKC, nPKC | Activates in nM range | Binds to the C1 domain, mimics DAG.[12] |

Experimental Protocols

Evaluating the effect of natural compounds on PKC activity requires robust and well-defined experimental procedures. Key assays include in vitro kinase activity assays and cell-based assays.

This protocol measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific PKC substrate peptide.[13] It is a direct and sensitive method for quantifying enzyme activity and inhibition.

Materials:

-

Purified recombinant PKC isozyme

-

PKC Substrate Peptide (e.g., Ac-FKKSFKL-NH₂)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT

-

Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) sonicated in buffer

-

Mg²⁺/ATP Cocktail: 75 mM MgCl₂ and 500 µM ATP in ADB

-

Test Compounds (dissolved in DMSO)

-

P81 Phosphocellulose Paper

-

0.75% Phosphoric Acid

-

Scintillation Counter and Cocktail

Procedure:

-

Prepare Reagents: Thaw all components on ice. Prepare the Mg²⁺/ATP cocktail and add [γ-³²P]ATP. Sonicate the lipid activator on ice for at least one minute before use.[14]

-

Reaction Setup: In a microcentrifuge tube on ice, add the following in order:

-

10 µL Substrate Cocktail

-

10 µL Test Compound or vehicle (DMSO)

-

10 µL Lipid Activator

-

10 µL Enzyme Preparation (e.g., 25-100 ng purified PKC)

-

-

Initiate Reaction: Start the phosphorylation reaction by adding 10 µL of the [γ-³²P]ATP/Mg²⁺ mixture. Vortex gently.

-

Incubation: Incubate the reaction tubes at 30°C for 10-15 minutes.[14]

-

Stop Reaction & Spot: Stop the reaction by spotting a 25 µL aliquot onto the center of a numbered P81 phosphocellulose paper square.[14]

-

Washing: Immediately immerse the P81 papers in a beaker of 0.75% phosphoric acid. Wash thoroughly with multiple changes of phosphoric acid to remove unincorporated [γ-³²P]ATP.[14] Perform a final wash with acetone.

-

Quantification: Transfer the dried P81 paper to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Compare the counts per minute (CPM) of samples with test compounds to the vehicle control to determine the percentage of inhibition. Calculate IC₅₀ values by plotting percent inhibition against a range of compound concentrations.

The following diagram illustrates the workflow for screening natural compounds using this assay.

This method assesses a compound's ability to modulate PKC activity within a cellular context by measuring the phosphorylation of a known PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).

Materials:

-

Cell line of interest (e.g., HeLa, NIH-3T3)

-

Cell culture medium and reagents

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Test Compounds

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein Assay Kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

Western Blotting equipment

-

Primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Plate cells and grow to 70-80% confluency.

-

Compound Treatment: Pre-treat cells with various concentrations of the test compound or vehicle for a specified time (e.g., 1-2 hours).

-

PKC Stimulation: Stimulate the cells with a PKC activator like PMA (e.g., 100 nM for 30 minutes) to induce phosphorylation of PKC substrates. A non-stimulated control should be included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.[15]

-

Protein Quantification: Determine the protein concentration of each lysate.[15]

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts for each sample and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate with the primary antibody against the phosphorylated substrate (e.g., p-MARCKS) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip and re-probe the membrane for a total protein control (e.g., total MARCKS) and a loading control (e.g., GAPDH).

-

Quantify band intensities using densitometry.

-

Calculate the ratio of phosphorylated protein to total protein for each condition. Compare the treated samples to the PMA-only control to determine the inhibitory effect of the compound.

-

Conclusion and Future Perspectives

Natural compounds represent a vast and promising resource for the discovery of new drugs targeting the PKC pathway.[2][5][12] Polyphenols like EGCG and quercetin, and alkaloids like staurosporine, have demonstrated significant PKC inhibitory activity.[2][9] The challenge remains in achieving isoform specificity to minimize off-target effects and enhance therapeutic efficacy.[2][[“]][6] Future research will likely focus on semi-synthetic modification of these natural scaffolds and the use of advanced screening techniques to identify compounds with improved selectivity and drug-like properties. The detailed protocols and structured data presented in this guide serve as a valuable resource for researchers dedicated to advancing this field.

References

- 1. Therapeutic potential of natural compounds that regulate the activity of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Putative role of natural products as Protein Kinase C modulator in different disease conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. consensus.app [consensus.app]

- 5. Compounds from Natural Sources as Protein Kinase Inhibitors [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. What are PKC inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Putative role of natural products as Protein Kinase C modulator in different disease conditions [ouci.dntb.gov.ua]

- 11. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyphenol Compounds and PKC Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Yuanhuacin In Vitro Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Yuanhuacin, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-proliferative effects against various cancer cell lines. This document provides a comprehensive overview of its in vitro applications, including detailed protocols for cell culture and viability assays, alongside a summary of its mechanism of action.

Quantitative Data Summary

This compound exhibits potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from monolayer growth assays are summarized below.

| Cell Line | Cancer Type | IC50 (nM) |

| T24T | Bladder Cancer | 1.83 ± 0.02 |

| UMUC3 | Bladder Cancer | 1.89 ± 0.02 |

| HCT116 | Colon Cancer | 14.28 ± 0.64 |

| A549 | Non-Small Cell Lung Cancer | Varies by study |

| H1993 | Non-Small Cell Lung Cancer | Varies by study |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay duration.

Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms. It is known to induce G2/M phase cell cycle arrest by up-regulating the expression of p21 in a p53-independent manner, which is mediated by the transcription factor Sp1[1][2]. Additionally, this compound has been shown to regulate the AMPK/mTOR signaling pathway and affect actin cytoskeleton organization, thereby inhibiting cancer cell migration and invasion[3][4][5]. Some studies also suggest that this compound may act as a DNA-damaging agent and a topoisomerase I inhibitor[3][6].

Signaling Pathway Diagrams

Caption: this compound-induced p21-mediated G2/M arrest.

Caption: this compound's regulation of the AMPK/mTOR pathway.

Experimental Protocols

The following is a representative protocol for determining the cytotoxic effects of this compound on a cancer cell line, such as A549 human lung carcinoma cells, using a colorimetric MTT assay.

Materials

-

A549 cells (or other cancer cell line of interest)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well cell culture plates

-

Microplate reader

Experimental Workflow

Caption: Workflow for MTT cell viability assay with this compound.

Procedure

-

Cell Culture:

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

-

Preparation of this compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

Store the stock solution in aliquots at -20°C or -80°C, protected from light.

-

On the day of the experiment, dilute the stock solution to the desired working concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the highest treatment group does not exceed a non-toxic level (typically ≤ 0.5%).

-

-

Cell Seeding:

-

Harvest the cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Treatment with this compound:

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., a serial dilution from the stock solution).

-

Include a vehicle control group (medium with the same final concentration of DMSO as the highest this compound treatment group) and a blank group (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

-

The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

-

References

- 1. The Chinese Herb Isolate Yuanhuacine (YHL-14) Induces G2/M Arrest in Human Cancer Cells by Up-regulating p21 Protein Expression through an p53 Protein-independent Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chinese herb isolate yuanhuacine (YHL-14) induces G2/M arrest in human cancer cells by up-regulating p21 protein expression through an p53 protein-independent cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 4. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. snu.elsevierpure.com [snu.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Yuanhuacin in Lung Cancer Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuanhuacin, a daphnane diterpenoid compound extracted from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity in preclinical studies of non-small cell lung cancer (NSCLC).[1][2] These application notes provide a comprehensive overview of the use of this compound in lung cancer animal models, including detailed experimental protocols and a summary of its mechanism of action. The information presented is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival. In human NSCLC cells, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway while suppressing the mTORC2-mediated downstream signaling pathway.[2][3] Activation of AMPK, a crucial energy sensor, negatively regulates cancer cell growth. The subsequent inhibition of the mTOR pathway, a central regulator of cell proliferation, further contributes to the anti-tumor effects. This cascade of events leads to a decrease in the expression of phosphorylated Akt (p-Akt), protein kinase C alpha (PKCα), and ras-related C3 botulinum toxin substrate 1 (Rac1), which are all involved in cell growth and actin cytoskeleton organization.[2]

Additionally, this compound is considered a DNA-damaging agent, potentially targeting topoisomerase-DNA complexes.[2][3] It has also been observed to induce G2/M phase cell cycle arrest in various cancer cell lines.[2][3]

Signaling Pathway Diagram

Caption: this compound signaling pathway in NSCLC.

In Vivo Studies: Xenograft Mouse Model

This compound has been shown to effectively inhibit tumor growth in a xenograft nude mouse model implanted with human H1993 NSCLC cells.[1] The following sections detail the experimental protocol and summarize the key findings.

Experimental Protocol

1. Cell Culture:

-

H1993 human non-small cell lung cancer cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

-

Female BALB/c nude mice, 4-6 weeks old, are used for the study.

-

Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

3. Tumor Cell Implantation:

-

H1993 cells are harvested, washed, and resuspended in a sterile medium.

-

Each mouse is subcutaneously injected in the right flank with 1 x 10^7 H1993 cells in a volume of 200 μL.[1]

-

Tumors are allowed to grow until they reach a volume of approximately 90 mm³.[1]

4. Treatment Protocol:

-

Mice are randomized into control and treatment groups (n=5 per group).[1]

-

This compound Preparation: this compound is dissolved in a vehicle solution of ethanol, Tween 80, and water (1:1:98).[1]

-

Administration: this compound is administered orally once a day for 21 days at doses of 0.5 mg/kg and 1.0 mg/kg body weight.[1]

-

Control Groups:

5. Monitoring and Endpoints:

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.

-

Body weight of the mice is monitored to assess toxicity.

-

At the end of the 21-day treatment period, mice are euthanized, and tumors are excised and weighed.

-

Tumor tissues can be collected for further analysis, such as Western blotting and immunohistochemistry for biomarkers like Ki-67 and PCNA.[1]

Experimental Workflow Diagram

Caption: Xenograft model experimental workflow.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of this compound in the H1993 xenograft model.

Table 1: Effect of this compound on Tumor Growth

| Treatment Group | Dose (mg/kg) | Administration | Duration | Tumor Volume Inhibition (%) |

| Vehicle Control | - | Oral, daily | 21 days | - |

| This compound | 0.5 | Oral, daily | 21 days | 33.4 |

| This compound | 1.0 | Oral, daily | 21 days | 38.8 |

| Gefitinib | 10 | Oral, daily | 21 days | Similar to this compound |

Data sourced from a study on H1993 cell-implanted xenograft mouse model.[1]

Table 2: Effect of this compound on Proliferation Biomarkers

| Biomarker | Treatment | Effect |

| Ki-67 | This compound | Inhibition of expression in tumor tissues |

| PCNA | This compound | Inhibition of expression in tumor tissues |

Observations from immunohistochemical analysis of tumor tissues from the H1993 xenograft model.[1]

Conclusion

This compound demonstrates promising anti-tumor activity in preclinical models of non-small cell lung cancer. The protocols and data presented herein provide a valuable resource for researchers investigating the therapeutic potential of this compound. Further studies are warranted to explore its efficacy in other lung cancer subtypes and in combination with other therapeutic agents. No overt toxicity or changes in body weight were observed in the described in vivo experiments with this compound.[1]

References

- 1. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TClC effectively suppresses the growth and metastasis of NSCLC via polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Yuanhuacin's Protein Kinase C Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuanhuacin is a daphnane diterpenoid isolated from the flower buds of Daphne genkwa. Daphnane diterpenes are recognized as potent modulators of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of numerous cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Evidence suggests that Protein Kinase C is a key molecular target of this compound, making the assessment of its PKC activation profile crucial for understanding its mechanism of action and for the development of potential therapeutic applications.[1]

These application notes provide a comprehensive overview and detailed protocols for characterizing the interaction of this compound with PKC isozymes. The protocols outlined below cover in vitro kinase activity assays, methods to assess downstream signaling events in cells, and target engagement confirmation.

Data Presentation

Table 1: Quantitative Analysis of this compound's PKC Activation (Template)

| PKC Isozyme | EC50 / AC50 (nM) | Maximal Activation (% of Control Activator) | Hill Slope |

| PKCα | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| PKCβI | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| PKCβII | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| PKCγ | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| PKCδ | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| PKCε | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| PKCη | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| PKCθ | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Note: Data to be filled in by the researcher upon experimental determination.

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

In Vitro PKC Kinase Activity Assay (Radioactive Method)

This protocol is a classic method to directly measure the enzymatic activity of purified PKC isozymes in the presence of this compound.

Materials:

-

Purified recombinant PKC isozymes (α, β, γ, δ, ε, η, θ)

-

This compound stock solution (in DMSO)

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

PKC substrate peptide (e.g., Ac-MBP(4-14) or similar)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL BSA)

-

Lipid activator solution (e.g., phosphatidylserine and diacylglycerol)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing assay buffer, lipid activator, and the PKC substrate peptide.

-

Add varying concentrations of this compound (or PMA as a positive control, or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the reaction by adding the purified PKC isozyme. Pre-incubate for 10 minutes at 30°C.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP. Incubate for 10-20 minutes at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of the kinase and determine the EC50/AC50 of this compound for each PKC isozyme.

In Vitro PKC Kinase Activity Assay (Non-Radioactive, ELISA-based)

This method offers a safer and higher-throughput alternative to the radioactive assay.

Materials:

-

Commercial PKC Kinase Activity Assay Kit (e.g., from Abcam, Merck Millipore)

-

Purified recombinant PKC isozymes

-

This compound stock solution (in DMSO)

-

PMA as a positive control

Procedure:

-

Follow the manufacturer's instructions for the specific ELISA-based PKC assay kit.

-

Typically, a substrate-coated plate is used.

-

Prepare a reaction mixture containing the PKC isozyme, ATP, and varying concentrations of this compound (or controls).

-

Add the reaction mixture to the wells of the substrate-coated plate and incubate to allow for phosphorylation.

-

After incubation, wash the wells to remove the reaction mixture.

-

Add a phosphorylation-specific antibody conjugated to an enzyme (e.g., HRP).

-

Add a chromogenic or fluorogenic substrate for the detection enzyme.

-

Measure the absorbance or fluorescence using a plate reader.

-

Plot the signal against the concentration of this compound to determine the EC50/AC50.

Western Blot Analysis of Downstream PKC Targets

This cell-based assay assesses the ability of this compound to activate PKC signaling pathways within a cellular context by measuring the phosphorylation of known PKC substrates.

Materials:

-

Cell line of interest (e.g., HEK293, HeLa, or a cancer cell line)

-

This compound stock solution

-

PMA as a positive control

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phosphorylated and total forms of a PKC substrate (e.g., phospho-MARCKS, phospho-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, PMA, or DMSO for a specified time (e.g., 15-60 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody against the phosphorylated target protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

-

Quantify the band intensities to determine the fold-change in phosphorylation upon treatment with this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of this compound to PKC in a cellular environment.

Materials:

-

Cell line of interest

-

This compound stock solution

-

PBS with protease inhibitors

-

Equipment for heating samples precisely

-

Western blotting or mass spectrometry equipment

Procedure:

-

Treat intact cells with this compound or a vehicle control.

-

Harvest the cells and resuspend them in PBS with protease inhibitors.

-

Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.

-

Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).

-

Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.

-

Analyze the soluble fraction by Western blot using an antibody against the PKC isozyme of interest or by mass spectrometry.

-

Binding of this compound is expected to stabilize the PKC protein, leading to a higher melting temperature (i.e., more protein remains in the soluble fraction at higher temperatures compared to the vehicle control).

Conclusion

The protocols provided herein offer a robust framework for the detailed characterization of this compound's activity as a PKC activator. By employing a combination of in vitro kinase assays, cell-based signaling studies, and target engagement assays, researchers can elucidate the specific PKC isozymes activated by this compound, quantify its potency, and understand its functional consequences in a cellular context. This information is invaluable for advancing our understanding of this compound's biological effects and for its potential development as a therapeutic agent.

References

Application Note: Quantification of Yuanhuacin using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Yuanhuacin, a bioactive diterpenoid found in the flower buds of Daphne genkwa Sieb. et Zucc. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control of traditional Chinese medicine. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and accurate means of quantifying this compound in various sample matrices.

Introduction

This compound is a daphnane-type diterpene ester isolated from the flower buds of Daphne genkwa, a plant used in traditional Chinese medicine. It has demonstrated significant biological activities, including antitumor and antifertility effects. Accurate quantification of this compound is crucial for the standardization of herbal preparations, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a detailed protocol for the quantification of this compound by HPLC-UV, based on established methodologies. A study published in the China Journal of Chinese Materia Medica in 1994 outlined a method for the determination of Yuanhuacine in Daphne genkwa using HPLC, and this application note expands on such established principles.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-